5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene
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Overview
Description
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is an organic compound characterized by the presence of chlorine, trifluoromethoxy, trifluoromethyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring using chlorine gas or other chlorinating agents.
Trifluoromethoxylation: The addition of a trifluoromethoxy group (-OCF3) using reagents like trifluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Scientific Research Applications
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of electron-withdrawing groups like nitro, trifluoromethyl, and trifluoromethoxy can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- **5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol .
- **5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde .
- **5-Chloro-4’-(trifluoromethoxy)biphenyl-3-ethylamine .
Uniqueness
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-chloro-5-nitro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO3/c9-4-2-5(16(17)18)3(7(10,11)12)1-6(4)19-8(13,14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTAEJWEBJLJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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